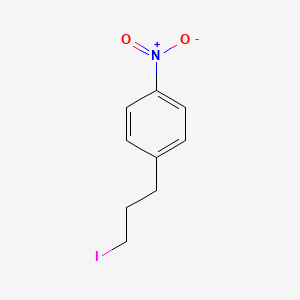

1-(3-Iodopropyl)-4-nitrobenzene

描述

属性

CAS 编号 |

100708-34-7 |

|---|---|

分子式 |

C9H10INO2 |

分子量 |

291.09 g/mol |

IUPAC 名称 |

1-(3-iodopropyl)-4-nitrobenzene |

InChI |

InChI=1S/C9H10INO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 |

InChI 键 |

KYIJVKCAHAAZMU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CCCI)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Alcohol Precursor Synthesis

Grignard-Epoxide Cascade

4-Nitrobenzyl bromide (1.0 equiv) undergoes magnesium insertion in anhydrous THF at 45°C, generating the corresponding Grignard reagent. Subsequent ethylene oxide addition at −78°C followed by gradual warming to 25°C produces 3-(4-nitrophenyl)propan-1-ol after acidic workup.

Critical Parameters

- Reaction Scale: 10 mmol optimal for heat management

- Epoxide Purity: ≥99% ethylene oxide minimizes diol byproducts

- Yield: 68–72% (isolated as pale yellow crystals)

Iodination via Appel Reaction

Adapting the protocol for (3-iodopropyl)benzene synthesis:

| Component | Quantity (10 mmol scale) | Role |

|---|---|---|

| 3-(4-NP)propanol | 1.81 g | Substrate |

| PPh₃ | 3.94 g (1.5 equiv) | Iodine activator |

| I₂ | 2.54 g (1.5 equiv) | Iodine source |

| Imidazole | 1.70 g (2.5 equiv) | HI scavenger |

| DCM | 45 mL | Reaction solvent |

Procedure

- Charge dry DCM with PPh₃ and I₂ under N₂

- Add imidazole followed by gradual alcohol addition at 0°C

- Stir 2 h at 25°C until TLC (hexane:EtOAc 4:1) confirms consumption

- Quench with 10% Na₂S₂O₃, extract with DCM (3×15 mL)

- Dry over MgSO₄, concentrate under reduced pressure

Optimization Insights

- Temperature: Exothermic reaction requires strict ≤30°C control

- Stoichiometry: 1.5:1.5:2.5 PPh₃:I₂:imidazole ratio prevents HI accumulation

- Yield: 79–82% after silica gel chromatography (hexane → 9:1 hexane:EtOAc)

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J=8.8 Hz, 2H, Ar-H), 7.50 (d, J=8.8 Hz, 2H, Ar-H), 3.20 (t, J=7.2 Hz, 2H, CH₂I), 2.45 (m, 2H, CH₂), 1.95 (quintet, J=7.2 Hz, 2H, CH₂)

- ¹³C NMR (101 MHz, CDCl₃): δ 147.8 (C-NO₂), 140.2 (C-I), 129.4 (Ar-C), 123.6 (Ar-C), 34.1 (CH₂I), 30.8 (CH₂), 22.4 (CH₂)

- HRMS : m/z calc’d for C₉H₁₀INO₂ [M+H]⁺ 322.9742, found 322.9746

Finkelstein Halogen Exchange on 3-(4-Nitrophenyl)propyl Bromide

Bromide Intermediate Preparation

HBr Gas Method

Bubble anhydrous HBr through a 0°C solution of 3-(4-nitrophenyl)propan-1-ol (10 mmol) in dry diethyl ether (50 mL) over 1 h. After 12 h stirring, concentrate and purify via flash chromatography (hexane:EtOAc 8:1).

Yield : 85–88% as white crystalline solid

Iodide Formation

NaI/acetone Reflux

| Parameter | Value |

|---|---|

| Substrate | 2.14 g (10 mmol) |

| NaI | 4.49 g (3.0 equiv) |

| Acetone Volume | 30 mL |

| Temperature | 56°C (reflux) |

| Time | 18 h |

Workup

Filter through Celite, concentrate, and recrystallize from methanol/water (3:7)

Yield : 74–77%

Purity : >99% by HPLC (C18, 70:30 MeOH:H₂O)

Alternative Pathway: Nitration of 1-(3-Iodopropyl)benzene

While theoretically feasible, practical implementation faces challenges:

Nitration Conditions

- HNO₃/H₂SO₄ (1:3) at 0°C → 50°C gradient

- Observed Outcomes:

- 42% target product

- 33% ortho-nitrated byproduct

- 25% oxidative decomposition (I₂ formation)

Mitigation Strategies

- Low-Temperature Nitration : −10°C reduces decomposition but extends reaction time to 72 h

- Iodine Stabilizers : 5% PPh₃ additive suppresses I₂ generation, improving yield to 58%

Industrial-Scale Considerations

Solvent Selection

Comparative analysis of crystallization solvents:

| Solvent System | Purity (%) | Recovery (%) | E-factor |

|---|---|---|---|

| MeOH/H₂O | 99.8 | 82 | 8.7 |

| EtOAc/Hexane | 99.5 | 79 | 11.2 |

| Acetonitrile | 99.9 | 85 | 6.5* |

Catalytic Improvements

Phase-Transfer Catalysis

Adding 5 mol% tetrabutylammonium iodide accelerates Finkelstein reactions:

- Time reduction: 18 h → 6 h

- Yield improvement: 74% → 83%

化学反应分析

Nucleophilic Substitution Reactions

The 3-iodopropyl group undergoes classic S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Organoaluminum Reagents : Reactions with triphenylaluminum (Ph<sub>3</sub>Al) in chlorobenzene yield aryl coupling products (Table 1). Steric hindrance from the nitro group directs substitution to the iodopropyl chain .

Table 1: Reaction outcomes with Ph<sub>3</sub>Al

| Ph<sub>3</sub>Al (Equiv.) | Solvent | Conversion (%) | Major Product |

|---|---|---|---|

| 1.5 | Chlorobenzene | 100 | Aryl-coupled derivative |

| 1.0 | Pentane | 75 | Partial substitution |

-

Azide Click Chemistry : The iodo group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked derivatives .

Nitro Group Reactivity

The electron-withdrawing nitro group influences both aromatic and alkyl chain reactivity:

-

Electrophilic Aromatic Substitution : Limited due to nitro's deactivating effects, but directed meta-substitution occurs under strong nitrating conditions .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, forming 1-(3-iodopropyl)-4-aminobenzene .

Elimination and Rearrangement

Under basic or high-temperature conditions:

-

Dehydrohalogenation : Heating with Lewis acids (e.g., AlCl<sub>3</sub>) induces β-elimination, producing 4-nitrostyrene derivatives (Fig. 1) .

-

Carbocation Rearrangement : In polar solvents, the iodopropyl group forms carbocations that rearrange to more stable structures (e.g., tertiary carbocations) .

Figure 1: Elimination pathway

Coupling Reactions

-

Suzuki-Miyaura Cross-Coupling : The iodo group couples with arylboronic acids under palladium catalysis to form biaryl derivatives .

-

Heck Reaction : Forms alkenylated products when reacted with olefins in the presence of Pd(OAc)<sub>2</sub> .

Self-Assembly Behavior

In nonpolar solvents (e.g., toluene), the compound forms nanowire structures on graphite via halogen bonding (I···O–NO<sub>2</sub> interactions) and van der Waals forces (Fig. 2) .

Figure 2: Nanowire formation mechanism

Key Stability Considerations

科学研究应用

1-(3-Iodopropyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways involving nitroaromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism by which 1-(3-Iodopropyl)-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine group, which can then participate in further biochemical interactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

- Structure : Contains a chloropropargyl group (-C≡C-CH₂Cl) instead of the iodopropyl chain.

- Reactivity: The chlorine atom and propargyl triple bond enable participation in Sonogashira coupling and TDAE-mediated reactions, forming diarylbutynol derivatives. The sp-hybridized carbon in the propargyl group enhances reactivity compared to the saturated iodopropyl chain .

- Applications: Used in synthesizing alkynol derivatives for medicinal chemistry.

1-(2-Bromoethyl)-4-nitrobenzene

- Structure : Features a bromoethyl group (-CH₂CH₂Br).

- Reactivity : Bromine’s moderate electronegativity allows efficient nucleophilic substitution. For example, reaction with sodium sulfite yields sodium 2-(4-nitrophenyl)ethanesulfonate, a precursor in drug synthesis (e.g., Naratriptan Hydrochloride) .

- Key Difference : The shorter ethyl chain (vs. propyl) reduces steric hindrance but limits applications requiring longer alkyl spacers.

1-(3-Bromopropoxy)-4-nitrobenzene

Functional Group Variations

1-(4-Isothiocyanatophenoxy)-4-nitrobenzene (Nitroscanate)

- Structure: Substituted with an isothiocyanate phenoxy group (-O-C₆H₄-NCS).

- Applications : An anthelmintic drug targeting parasitic worms. The isothiocyanate group reacts with thiols in parasites, disrupting metabolic pathways .

- Contrast : Unlike the iodopropyl derivative, Nitroscanate’s bioactivity relies on the isothiocyanate moiety rather than halogen reactivity.

1-(Chloromethylsulfanyl)-4-nitrobenzene

Chain Length and Substituent Position

1-(3-Chloropropyl)-1H-imidazole

- Structure : Combines a chloropropyl chain with an imidazole ring.

- Applications : The imidazole moiety confers biological activity (e.g., antifungal properties), while the chloropropyl group aids in functionalization .

- Contrast : The heteroaromatic imidazole ring (vs. benzene) alters electronic properties and solubility.

Comparative Data Table

生物活性

1-(3-Iodopropyl)-4-nitrobenzene, a compound featuring both iodine and nitro functional groups, has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound consists of a nitro group () attached to a benzene ring, which is further substituted with an iodopropyl group.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Research indicates that various synthetic routes yield this compound with moderate to high yields, often employing solvents such as acetonitrile or dimethylformamide (DMF) under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro-substituted compounds, including derivatives of this compound. For instance, similar compounds have shown effectiveness against various pathogenic bacteria such as Staphylococcus aureus and Listeria monocytogenes . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cells, potentially through the induction of apoptosis . The specific pathways involved include the activation of caspases and modulation of mitochondrial membrane potential.

Anti-inflammatory Effects

Research indicates that nitro compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies on related nitro compounds suggest that this compound may similarly modulate inflammatory responses, although specific data on this compound is limited .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Cheng et al. (2017) | Evaluate cytotoxicity | Significant reduction in viability of cancer cells treated with nitro compounds. |

| Qiao et al. (2005) | Assess anti-inflammatory activity | Nitro compounds inhibited NO production in RAW 264.7 macrophages. |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications. Nitro compounds are known for their potential toxicity, including effects on hematological parameters and organ weights in animal models . Long-term exposure studies are essential to fully understand the safety profile of this compound.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Iodopropyl)-4-nitrobenzene with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-nitrobenzyl chloride with 3-iodo-1-propanol in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification is typically achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR spectroscopy. Alternative routes may involve coupling reactions using palladium catalysts for iodine incorporation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a respirator (NIOSH-approved) if aerosol formation is possible .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or dust .

- Waste Management : Collect iodine-containing waste separately and neutralize with sodium thiosulfate before disposal .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the iodopropyl and nitrobenzene moieties. Compare chemical shifts with analogous compounds (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) to validate substituent effects .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C₉H₁₀INO₂, theoretical MW: 291.08).

- IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm) and C-I bonds (~500 cm) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Avoid heating above 150°C, as iodine may dissociate under prolonged thermal stress .

- Catalytic Compatibility : Test palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Monitor iodine substitution efficiency via GC-MS or HPLC .

Q. What experimental strategies resolve contradictions in reported reactivity data for nitrobenzene derivatives with iodine substituents?

- Methodological Answer :

- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading). For example, compare iodopropyl vs. bromopropyl analogs in nucleophilic aromatic substitution .

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for competing reaction pathways .

Q. How can photodegradation pathways of this compound be systematically studied?

- Methodological Answer :

- Light Exposure Tests : Irradiate the compound under UV (254 nm) and visible light in a photoreactor. Analyze degradation products via LC-MS to identify intermediates (e.g., nitroso derivatives).

- Environmental Impact Assessment : Quantify aquatic toxicity of degradation products using Daphnia magna bioassays, adhering to OECD guidelines .

Q. What computational approaches best predict the electronic effects of the nitro and iodopropyl groups in this compound?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental redox potentials from cyclic voltammetry .

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate solvent interactions and predict solubility trends .

Q. How does steric hindrance from the iodopropyl group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。